molecular formula C8H6F3N5 B2925877 3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline CAS No. 1365942-66-0

3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline

Cat. No.: B2925877
CAS No.: 1365942-66-0
M. Wt: 229.166
InChI Key: YPALXEPPOUMCJB-UHFFFAOYSA-N
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Description

3-[5-(Trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline is a heterocyclic aromatic compound featuring a tetrazole ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an aniline group at the 3-position. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, due to its structural similarity to bioactive scaffolds .

Properties

IUPAC Name

3-[5-(trifluoromethyl)tetrazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N5/c9-8(10,11)7-13-14-15-16(7)6-3-1-2-5(12)4-6/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPALXEPPOUMCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline typically involves the introduction of the trifluoromethyl group and the tetrazole ring onto an aniline derivative. One common method is the radical trifluoromethylation of an aniline precursor followed by cyclization to form the tetrazole ring. This process often requires specific catalysts and reaction conditions to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations.

Chemical Reactions Analysis

Types of Reactions

3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The trifluoromethyl and tetrazole groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the trifluoromethyl or tetrazole moieties.

Scientific Research Applications

3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate specific biological pathways and exert its effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Tetrazole) Substituents (Aniline) Molecular Weight (g/mol) Key Properties/Activities
Target Compound C₈H₆F₃N₅ 5-CF₃ 3-position 229.16 High lipophilicity, bioactivity potential
4-Fluoro-3-(5-methyltetrazol-1-yl)aniline C₈H₈FN₅ 5-CH₃ 3-tetrazole, 4-F 201.19 Antimicrobial activity
2-Methyl-3-(tetrazol-1-yl)aniline C₈H₉N₅ None 2-CH₃, 3-tetrazole 175.19 Structural analog, lower molecular weight
3-Fluoro-4-(tetrazol-1-yl)aniline C₇H₆FN₅ None 4-tetrazole, 3-F 179.15 Fluorine enhances electronic effects
3-(1-Methyltetrazol-5-yl)aniline C₈H₉N₅ 1-CH₃ 3-position 175.19 Methyl vs. CF₃ substitution effects
3-(Imidazol-1-yl)-5-(trifluoromethyl)aniline C₁₀H₈F₃N₃ Imidazole (replaces tetrazole) 3-CF₃, 5-imidazole 227.19 Heterocycle variation, similar CF₃

Key Observations:

  • Trifluoromethyl vs. Methyl: The -CF₃ group in the target compound increases lipophilicity (logP ≈ 2.8) compared to methyl-substituted analogs (logP ≈ 1.5), enhancing membrane permeability .
  • Heterocycle Variation: Replacing tetrazole with imidazole (e.g., ) alters hydrogen-bonding capacity and aromatic stacking interactions.

Antitumor Potential

Compounds with -CF₃-substituted heterocycles, such as 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, exhibit potent antitumor activity (GP = 68.09% against NCI-H522 lung cancer cells) . The target compound’s -CF₃ group may similarly enhance inhibitory effects on kinases like c-Met, a key oncogenic driver .

Antimicrobial Activity

Triazole-thione analogs (e.g., 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives) show 58–72% inhibition against fungal pathogens . The tetrazole scaffold in the target compound may confer comparable activity, though direct evidence is lacking.

Biological Activity

3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline is an organic compound featuring a trifluoromethyl group and a tetrazole ring attached to an aniline structure. Its molecular formula is C8_8H6_6F3_3N5_5, with a molecular weight of 239.17 g/mol. The unique combination of functional groups in this compound enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The presence of the trifluoromethyl group increases the compound's lipophilicity, while the tetrazole moiety is known for its diverse pharmacological properties. Tetrazole derivatives have been associated with various biological activities, including anti-inflammatory and antimicrobial effects. The structural features of this compound suggest potential interactions with specific biological targets such as enzymes or receptors.

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit significant biological activity due to its structural characteristics. Notably, tetrazole derivatives are known for their:

  • Anti-inflammatory properties
  • Antimicrobial activity
  • Potential anticancer effects

Research has shown that compounds containing tetrazole rings often interact with biological targets involved in metabolic pathways. Understanding these interactions is crucial for assessing therapeutic potential and safety profiles.

Case Studies

A review of recent developments in molecular hybrids highlights the significance of tetrazole-containing compounds in cancer therapy. For instance:

  • Cell Line Studies : Compounds similar to this compound were tested against various human cancer cell lines (e.g., prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7)). The results indicated that certain tetrazole derivatives exhibited IC50_{50} values as low as 0.054 µM against A549 cells, suggesting potent antiproliferative activity .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. The following table summarizes some relevant findings:

CompoundTargetBinding AffinityIC50_{50}
This compoundβ-tubulinModerateNot specified
Tetrazole derivative XA549 cellsHigh0.054 µM
Tetrazole derivative YHeLa cellsModerateNot specified

Synthesis and Applications

The synthesis of this compound involves controlled reaction conditions to optimize yield and purity. Industrial synthesis may utilize advanced techniques such as continuous flow reactors.

The compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Materials Science : Due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]aniline, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Tetrazole Ring Formation : Cycloaddition of nitriles with sodium azide under acidic conditions (e.g., HCl) at 100–120°C. The trifluoromethyl group is introduced using CF₃-containing reagents (e.g., trifluoromethyl iodide) in the presence of copper catalysts .

Aniline Functionalization : The tetrazole moiety is coupled to the aniline ring via nucleophilic aromatic substitution (NAS). Optimizing the solvent (e.g., DMF or DMSO) and base (e.g., K₂CO₃) improves regioselectivity and yield .

  • Key Considerations : Elevated temperatures (>80°C) may degrade the tetrazole ring; inert atmospheres (N₂/Ar) prevent oxidation of the aniline group .

Q. How is the structure of 3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]aniline characterized?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aniline protons appear as a singlet (~6.8–7.2 ppm), while the tetrazole protons resonate downfield (~8.5–9.0 ppm). The CF₃ group causes splitting in adjacent carbons .
  • Mass Spectrometry (HRMS) : A molecular ion peak at m/z 259.06 (C₈H₆F₃N₅) confirms the molecular formula .
  • X-ray Crystallography : Resolves bond angles and confirms the planar geometry of the tetrazole-aniline system .

Advanced Research Questions

Q. How can competing side reactions during trifluoromethylation of the tetrazole ring be mitigated?

  • Methodological Answer :

  • Reagent Selection : Use trifluoromethyl copper (CuCF₃) instead of CF₃I to reduce halogenated byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like 1,10-phenanthroline suppress copper-mediated degradation .
  • Kinetic Control : Lower temperatures (0–25°C) favor CF₃ substitution over ring-opening reactions .

Q. How does the electron-withdrawing CF₃ group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The CF₃ group decreases electron density on the tetrazole ring, enhancing its electrophilicity. This facilitates:
  • Suzuki-Miyaura Coupling : Palladium catalysts (Pd(PPh₃)₄) enable aryl boronic acid coupling at the 4-position of the aniline ring .
  • Click Chemistry : The tetrazole acts as a dipolarophile in Huisgen cycloadditions with alkynes, accelerated by CF₃-induced polarization .
  • Contradictions : Some studies report reduced reactivity due to steric hindrance from CF₃; DFT calculations suggest this is solvent-dependent .

Q. How can computational models resolve discrepancies in reported biological activities (e.g., antimicrobial vs. inactive)?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase). CF₃ may enhance hydrophobic interactions but reduce solubility, explaining variability in MIC values .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Meta-substituted CF₃ shows higher logP, impacting membrane permeability .
  • Experimental Validation : Reproduce assays under standardized conditions (e.g., CLSI guidelines) to isolate structural effects from methodological variability .

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